
1-Heptanol, 7-(triphenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptanol, 7-(triphenylmethoxy)- is an organic compound with the molecular formula C26H30O2 It is a derivative of 1-heptanol, where the hydroxyl group is substituted with a triphenylmethoxy group
Preparation Methods
The synthesis of 1-Heptanol, 7-(triphenylmethoxy)- typically involves the reaction of 1-heptanol with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Chemical Reactions Analysis
1-Heptanol, 7-(triphenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its alcohol form using reducing agents such as lithium aluminum hydride.
Substitution: The triphenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Heptanol, 7-(triphenylmethoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound can be used in studies related to cell membrane permeability and interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with biological membranes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Heptanol, 7-(triphenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The triphenylmethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across biological barriers.
Comparison with Similar Compounds
1-Heptanol, 7-(triphenylmethoxy)- can be compared with other similar compounds such as:
1-Heptanol: A simple alcohol with a seven-carbon chain, lacking the triphenylmethoxy group.
Triphenylmethanol: An alcohol with a triphenylmethoxy group but a different carbon chain structure.
2-Heptanol: An isomer of 1-heptanol with the hydroxyl group on the second carbon atom.
The uniqueness of 1-Heptanol, 7-(triphenylmethoxy)- lies in its combination of a long aliphatic chain and a bulky triphenylmethoxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
82777-71-7 |
|---|---|
Molecular Formula |
C26H30O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
7-trityloxyheptan-1-ol |
InChI |
InChI=1S/C26H30O2/c27-21-13-2-1-3-14-22-28-26(23-15-7-4-8-16-23,24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-12,15-20,27H,1-3,13-14,21-22H2 |
InChI Key |
WRYDZWJWQYDDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)
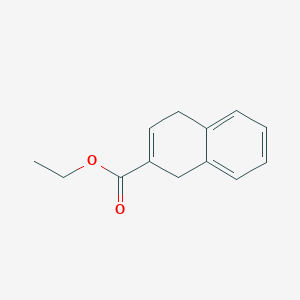
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine](/img/structure/B14429062.png)
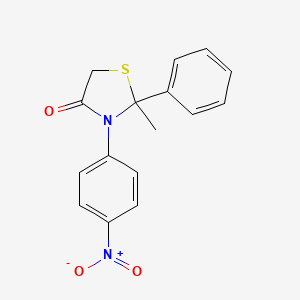
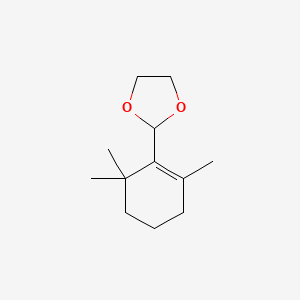
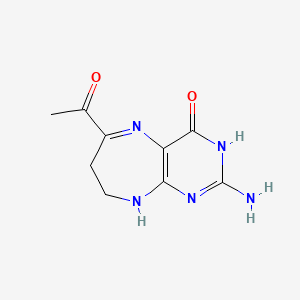
![Ethyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14429094.png)
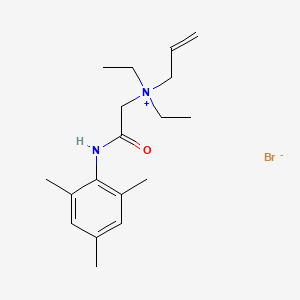
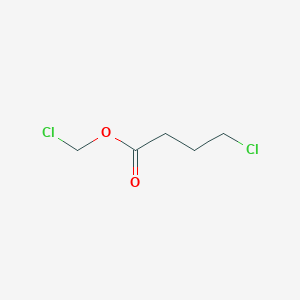
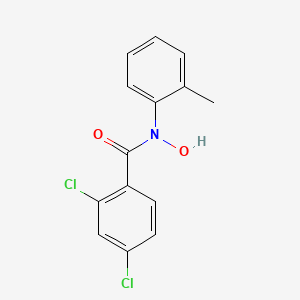
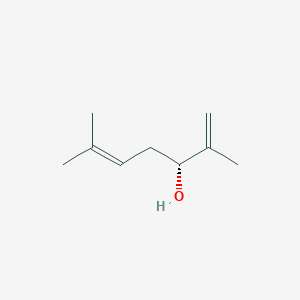
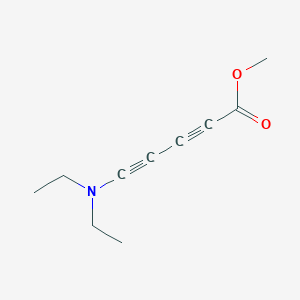
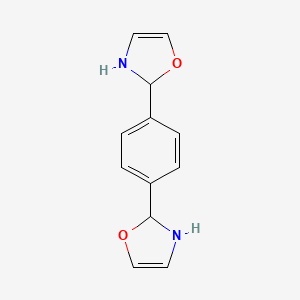
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
